molecular formula C22H26N6O3 B15031830 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15031830
M. Wt: 422.5 g/mol
InChI Key: TVUBJMJWGLHQFA-UHFFFAOYSA-N
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Description

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The key steps typically involve cyclization reactions, imine formation, and the introduction of the morpholine and prop-2-en-1-yl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize steps and maximize yield. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Conversion of imine groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics such as stability and reactivity.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its tricyclic structure and the presence of multiple functional groups. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-3-7-27-19(23)16(21(29)24-6-8-26-9-11-31-12-10-26)13-17-20(27)25-18-5-4-15(2)14-28(18)22(17)30/h3-5,13-14,23H,1,6-12H2,2H3,(H,24,29)

InChI Key

TVUBJMJWGLHQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCN4CCOCC4)C=C1

Origin of Product

United States

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